Attention:For research use only. Not for human or veterinary use.

Click on QUICK INQUIRY to receive a quote from our team of experts.

With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

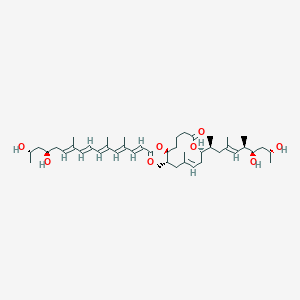

Mycolactone C is a macrocyclic polyketide toxin produced by specific strains of Mycobacterium ulcerans , the causative agent of Buruli ulcer, a neglected tropical skin disease . It is part of a family of mycolactones that share a conserved 12-membered macrolactone core but differ in their unsaturated fatty acyl side chain; Mycolactone C is characterized by the absence of a hydroxyl group at the C-12' position of its side chain compared to the more common Mycolactone A/B . This structural variant is notably produced by Australian strains of M. ulcerans . This toxin is the primary virulence factor responsible for the pathology of Buruli ulcer, which includes skin necrosis, a relative lack of inflammation, and painless ulcer formation . Its core mechanism of action involves potent inhibition of the Sec61 translocon in the endoplasmic reticulum . By binding to Sec61, Mycolactone C blocks the co-translational translocation of many secretory proteins and membrane proteins into the ER, leading to their cytosolic degradation and inducing a integrated stress response . This mechanism underpins its multifaceted biological activities, which include potent, dose-dependent cytotoxicity and profound immunosuppression . At the cellular level, these effects manifest as the disruption of essential functions in various cell types, including endothelial cells, where it causes loss of the glycocalyx, basement membrane components, and increased monolayer permeability . Mycolactone C is supplied as a solution in absolute ethanol and must be handled with care. It is highly light-sensitive and should be stored in amber glass vials with Teflon-lined caps at -20°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.